REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].C(=O)([O-])[O-].[K+].[K+].[Cl:16][CH2:17][CH2:18]Cl>CN(C)C=O>[Cl:16][CH2:17][CH2:18][N:4]1[C:3](=[O:8])[C:2]([CH3:9])([CH3:1])[NH:6][C:5]1=[O:7] |f:1.2.3|
|
Name
|
|
Quantity
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13 mol
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Type
|
reactant
|
Smiles
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CC1(C(NC(N1)=O)=O)C
|
Name
|
|
Quantity
|
897 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
52 mol
|
Type
|
reactant
|
Smiles
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ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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is reacted for 18 hours and 20 minutes at 90°C to 100°C internal temperature (external temperature 155°C)
|
Duration
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20 min
|
Type
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CUSTOM
|
Details
|
whilst constantly removing
|
Type
|
CUSTOM
|
Details
|
the resulting water of reaction
|
Type
|
DISTILLATION
|
Details
|
by azeotropic circulatory distillation
|
Type
|
CUSTOM
|
Details
|
Water of reaction
|
Type
|
CUSTOM
|
Details
|
Thereafter the reaction mixture, whilst still hot, is separated by filtration from the potassium chloride
|
Type
|
CUSTOM
|
Details
|
produced
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated on a rotary evaporator at 100°C under a waterpump vacuum
|
Type
|
CUSTOM
|
Details
|
the residue is dried to constant weight at 100°C
|
Name
|
|
Type
|
|
Smiles
|
ClCCN1C(NC(C1=O)(C)C)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |